![molecular formula C17H27NO8 B12318309 N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine](/img/structure/B12318309.png)
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine: is a chemical compound that features a piperidine ring attached to a glucopyranosyl moiety, which is further acetylated at the 3, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine typically involves the acetylation of a glucopyranosyl derivative followed by its reaction with piperidine. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide, which is reacted with piperidine under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated glucopyranosyl piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products:
Hydrolysis: Deacetylated glucopyranosyl piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is used as an intermediate in the synthesis of more complex molecules. Its acetylated glucopyranosyl moiety makes it a valuable building block in carbohydrate chemistry .
Biology and Medicine: Its glucopyranosyl moiety can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of various bioactive molecules .
Wirkmechanismus
The mechanism of action of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine largely depends on its specific application. In medicinal chemistry, the glucopyranosyl moiety can interact with biological targets, such as enzymes or receptors, enhancing the compound’s efficacy and selectivity. The piperidine ring can also contribute to the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thioureas: These compounds contain a thiourea group instead of a piperidine ring and have shown potential anticancer activity.
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thiosemicarbazones: These compounds have been evaluated for their antibacterial and antifungal activities.
Uniqueness: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is unique due to its combination of a piperidine ring and an acetylated glucopyranosyl moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry and biology .
Eigenschaften
Molekularformel |
C17H27NO8 |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |
InChI-Schlüssel |
BRDQWGWKVQRHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.